molecular formula C13H17NO B8715398 2-Methyl-6-piperidin-1-ylbenzaldehyde CAS No. 808133-86-0

2-Methyl-6-piperidin-1-ylbenzaldehyde

Cat. No. B8715398
CAS RN: 808133-86-0
M. Wt: 203.28 g/mol
InChI Key: UPVDTLMYDVLKFS-UHFFFAOYSA-N
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Description

2-Methyl-6-piperidin-1-ylbenzaldehyde is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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properties

CAS RN

808133-86-0

Product Name

2-Methyl-6-piperidin-1-ylbenzaldehyde

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-methyl-6-piperidin-1-ylbenzaldehyde

InChI

InChI=1S/C13H17NO/c1-11-6-5-7-13(12(11)10-15)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3

InChI Key

UPVDTLMYDVLKFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCCC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N,N′-trimethylethylenediamine in dry THF (110 mL), cooled to −20° C., n-BuLi (27.3 mL of a 1.6 M solution in hexane, 43.68 mmol, 1.0 eq) was added dropwise. After 15 min, a solution of 2-piperidin-1-ylbenzaldehyde 3b (8.0 g, 42.27 mmol) in THF (20 mL) was added slowly while maintaining the temperature at −20° C. After an additional 15 min, additional n-BuLi (79.25 mL of a 1.6 M solution in hexane, 126.8 mmol, 3.0 eq) was slowly added. The reaction mixture was maintained at −20° C. for 90 h using a cryocool apparatus and then cooled to −78° C. for the addition of methyl iodide (15.8 mL, 253.8 mmol, 6.0 eq). The cooling bath was removed after the addition and the work-up was carried out once the reaction mixture was at RT. The mixture was poured into a cold solution of saturated NH4Cl and extracted 3X with EtOAc. The combined organic layer was washed with brine, dried over anhydrous MgSO4, filtered and concentrated to afford a brown oil which was purified by flash chromatography using a mixture consisting of 5% EtOAc-95% hexane as eluent. The desired 2-methyl-6-piperidin-1-ylbenzaldehyde 3c was isolated as pale yellow oil (3.74 g, 43% yield).
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43%

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